N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
- Triazole derivatives, like N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have shown valuable pharmacological properties. Specifically, they exhibit anti-convulsive activity and can be useful in treating epilepsy and conditions of tension and agitation (Shelton, 1981).
Synthetic Applications
- The synthesis of similar triazole compounds has been explored for various applications. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized using 4-chlorobenzenamine as a starting material, indicating the versatility of triazole derivatives in synthetic chemistry (Kan, 2015).
Anti-Inflammatory Activity
- Some 1,5-diphenyl-3-1H-1,2,4-triazoles substituted with various groups, including alkyl or carboxyl groups, have been shown to exhibit significant anti-inflammatory activity. This suggests potential therapeutic applications of triazole derivatives in inflammatory conditions (Czollner, Szilágyi, Langó, & Janáky, 1990).
Dyeing Polyester Fibres
- Triazole derivatives have been used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, derived from triazole compounds, have demonstrated good wash, perspiration, sublimation, and rub fastness ratings on dyed fabrics, albeit with poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Fluorescence Studies
- Triazole derivatives have been part of studies involving fluorescent molecular probes. Their fluorescence-environment dependence and other properties make them suitable for developing ultrasensitive fluorescent probes for biological research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Cholinesterase Inhibition
- N-aryl derivatives of triazole analogues have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in neurodegenerative diseases treatment (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-5-16-7-6-8-18(12-16)24-15(4)19(22-23-24)20(25)21-17-10-9-13(2)14(3)11-17/h6-12H,5H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBFXTMNCXQMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
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